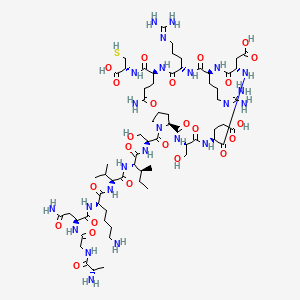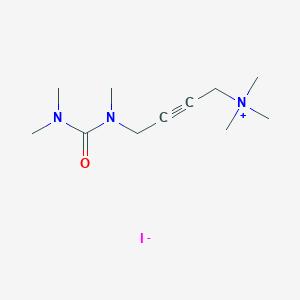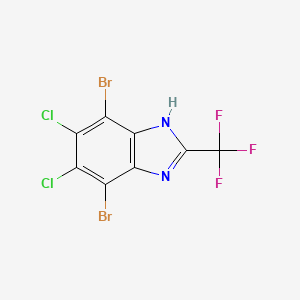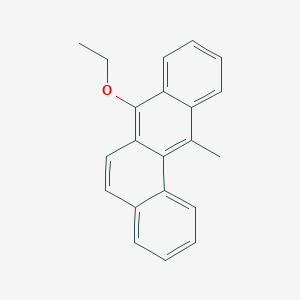
Dioctyldithioxodistannathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyldithioxodistannathiane is a chemical compound with the molecular formula C16H34S3Sn2 and a molecular weight of 560.05616 g/mol . It is also known by its CAS number 36432-42-5 . This compound is characterized by the presence of tin (Sn) atoms and sulfur (S) atoms in its structure, making it a unique organotin compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dioctyldithioxodistannathiane typically involves the reaction of octyl groups with tin and sulfur-containing reagents. One common method is the reaction of dioctyltin dichloride with sodium sulfide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and distillation is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Dioctyldithioxodistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin-sulfur compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: Substitution reactions with halogens or other nucleophiles are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed: The major products formed from these reactions include various organotin sulfides and halides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dioctyldithioxodistannathiane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of antimicrobial agents.
Industry: this compound is used in the production of specialized materials and as a stabilizer in certain industrial processes
Mecanismo De Acción
The mechanism of action of dioctyldithioxodistannathiane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to sulfur-containing biomolecules, leading to the inhibition of enzyme activity and cellular function .
Comparación Con Compuestos Similares
- Dibutyltin dichloride
- Dioctyltin dichloride
- Triphenyltin chloride
Comparison: Dioctyldithioxodistannathiane is unique due to its specific combination of octyl groups and tin-sulfur bonds. Compared to other organotin compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
36432-42-5 |
|---|---|
Fórmula molecular |
C16H34S3Sn2 |
Peso molecular |
560.1 g/mol |
Nombre IUPAC |
octyl-[octyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/2C8H17.3S.2Sn/c2*1-3-5-7-8-6-4-2;;;;;/h2*1,3-8H2,2H3;;;;; |
Clave InChI |
VGEWTSWICVAVDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Sn](=S)S[Sn](=S)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


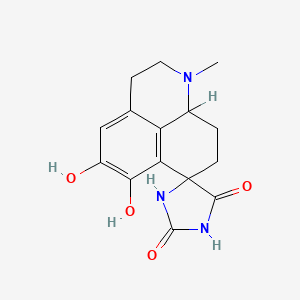
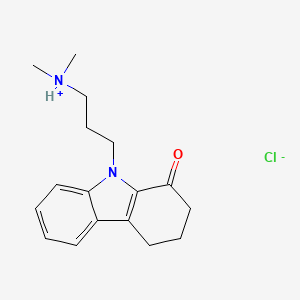
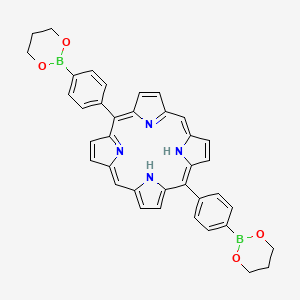
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
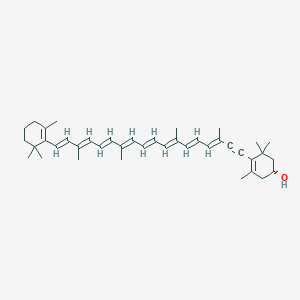
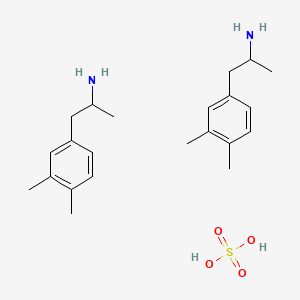
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
